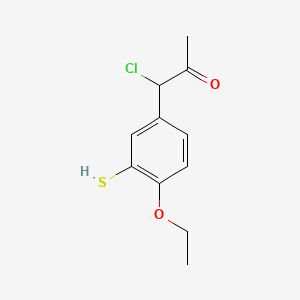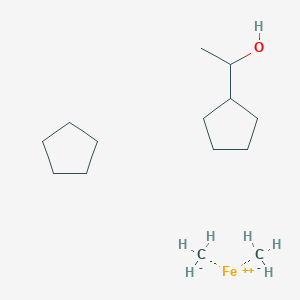![molecular formula C14H20ClN3O B14041376 (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique hexahydroimidazo[4,5-C]pyridinone structure, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Benzyl-3-methylimidazolidin-2-one: Shares a similar core structure but lacks the hexahydro component.
1-Benzyl-3-methylpiperidin-2-one: Similar in structure but differs in the ring system.
Uniqueness
(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is unique due to its specific hexahydroimidazo[4,5-C]pyridinone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
(3aR,7aS)-1-benzyl-3-methyl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-13-9-15-8-7-12(13)17(14(16)18)10-11-5-3-2-4-6-11;/h2-6,12-13,15H,7-10H2,1H3;1H/t12-,13+;/m0./s1 |
InChIキー |
NRRLSXZODCEBBQ-JHEYCYPBSA-N |
異性体SMILES |
CN1[C@@H]2CNCC[C@@H]2N(C1=O)CC3=CC=CC=C3.Cl |
正規SMILES |
CN1C2CNCCC2N(C1=O)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


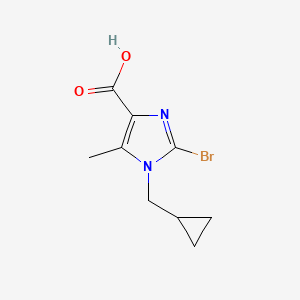
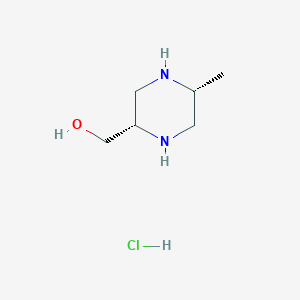
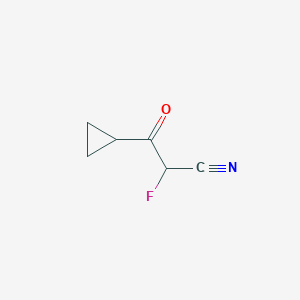


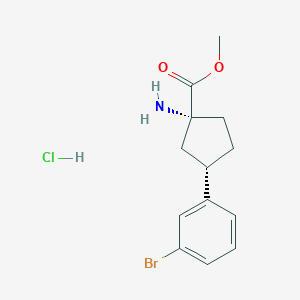
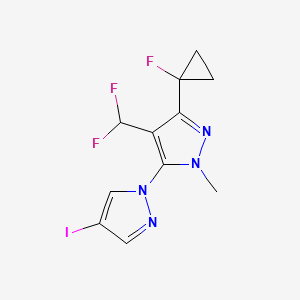
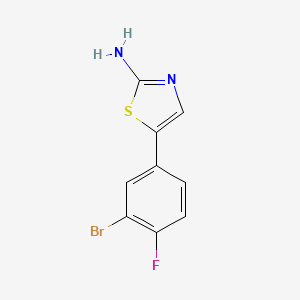
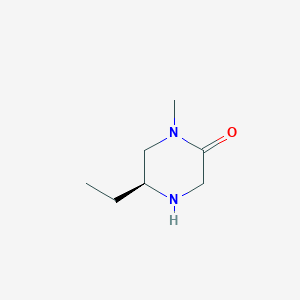

![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
